

Spectroscopic Profile of 2-Chloro-4-methylphenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4-methylphenol

Cat. No.: B1207291

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This guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-4-methylphenol** (CAS No: 6640-27-3), a significant chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

IUPAC Name: **2-chloro-4-methylphenol** Synonyms: 2-Chloro-p-cresol, p-Cresol, 2-chloro-

Molecular Formula: C₇H₇ClO Molecular Weight: 142.58 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.15	d	1H	Ar-H (H6)
~6.95	dd	1H	Ar-H (H5)
~6.75	d	1H	Ar-H (H3)
~5.5 (broad s)	s	1H	OH
2.25	s	3H	CH ₃

Note: Exact chemical shifts can vary slightly based on solvent and concentration. The phenolic proton (OH) signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Chemical Shift (δ) ppm	Assignment
~150.1	C-OH (C1)
~130.5	C-H (C5)
~129.8	C-CH ₃ (C4)
~127.2	C-H (C6)
~120.5	C-Cl (C2)
~115.8	C-H (C3)
~20.1	CH ₃

Experimental Protocol: NMR

NMR spectra are typically acquired using a high-field spectrometer (e.g., 300-600 MHz).

- Sample Preparation: A small amount of **2-Chloro-4-methylphenol** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent. A common solvent for this compound is Chloroform-d (CDCl_3).^[1] Standard solutions may be prepared with qualitatively equal molar amounts of compounds to minimize intermolecular interactions.^[4]
- Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer's magnet. For ^1H NMR, standard pulse sequences are used. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon. Spectra are recorded at a constant temperature, often 298 K (25 °C).^[4]
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm^{-1})	Intensity	Vibrational Mode	Functional Group
3200–3600	Strong, Broad	O-H Stretch	Phenolic -OH
3000–3100	Medium, Sharp	C-H Stretch	Aromatic C-H
2850–2960	Medium, Sharp	C-H Stretch	Methyl (CH_3)
1500–1600	Medium-Strong	C=C Stretch	Aromatic Ring
~1220	Strong	C-O Stretch	Phenolic C-O
1000–1100	Medium-Strong	C-Cl Stretch	Aryl-Cl
750–850	Strong	C-H Bending (out-of-plane)	Aromatic C-H

Note: The broadness of the O-H stretch is due to hydrogen bonding.[5][6] The exact positions of aromatic C-H bending bands can help confirm the substitution pattern.

Experimental Protocol: IR

- Sample Preparation: Several techniques can be used. For a solid sample like **2-Chloro-4-methylphenol**, Attenuated Total Reflectance (ATR) is a common and simple method where the solid is pressed against a crystal (e.g., diamond or germanium).[7] Alternatively, a Nujol mull or a KBr pellet can be prepared. For liquid samples or melts, the substance can be placed between two salt (e.g., NaCl) plates (capillary cell: melt).[8] Gas-phase spectra can also be obtained.[2]
- Data Acquisition: The prepared sample is placed in the IR spectrometer. A background spectrum (without the sample) is first recorded. Then, the sample spectrum is recorded.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented here is for Electron Ionization (EI) mass spectrometry.

m/z (mass-to-charge ratio)	Relative Intensity (%)	Proposed Fragment Ion
144	~35%	[M+2] ⁺ (presence of ³⁷ Cl isotope)
142	100%	[M] ⁺ (Molecular Ion, ³⁵ Cl isotope)
107	~80%	[M - Cl] ⁺
79	~20%	[C ₆ H ₇] ⁺
77	~30%	[C ₆ H ₅] ⁺

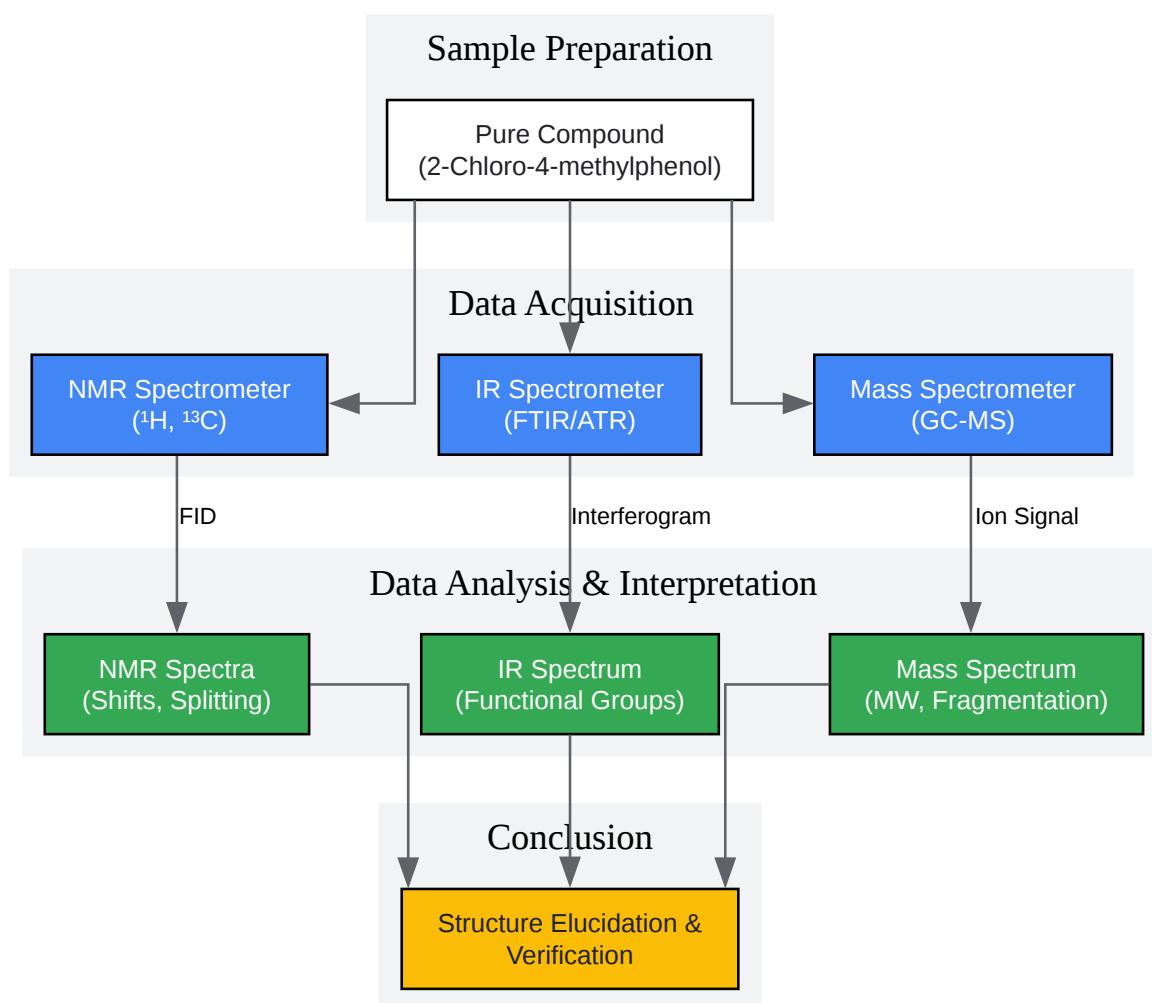
Note: The presence of a significant peak at $M+2$ with roughly one-third the intensity of the molecular ion peak is characteristic of a molecule containing one chlorine atom.

Experimental Protocol: MS

- Sample Introduction: The sample is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system (GC-MS).[9] This separates the analyte from any impurities before it enters the ion source.
- Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a radical cation known as the molecular ion ($[M]^+$), which can then undergo fragmentation.[3]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector counts the number of ions at each m/z value, and this information is used to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a chemical compound like **2-Chloro-4-methylphenol**.



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